Sodium 8-fluoroquinoline-5-sulfinate
Description
Contextualization within Modern Heterocyclic Chemistry
Quinolines, which consist of a benzene (B151609) ring fused to a pyridine (B92270) ring, are a prominent class of nitrogen-containing heterocyclic compounds. ontosight.ainih.gov This structural motif is found in numerous natural products, most notably the anti-malarial alkaloid quinine, and serves as a fundamental scaffold in medicinal chemistry. researchgate.net The versatility of the quinoline (B57606) ring system allows for extensive chemical modification, leading to a vast library of derivatives with diverse biological and physical properties. nih.gov In contemporary heterocyclic chemistry, the synthesis and functionalization of quinolines remain an active area of research, driven by the continuous search for novel therapeutic agents and functional materials. nih.govmdpi.com
Significance of Fluorine Substitution in Quinolines and Organosulfur Chemistry
The incorporation of fluorine into organic molecules can profoundly alter their chemical and biological properties. ontosight.ainih.gov In the context of quinolines, fluorine substitution can enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of the ring system. ontosight.ainih.govontosight.ai These changes can lead to improved pharmacokinetic profiles and enhanced biological activity. ontosight.ainih.gov For instance, the introduction of a fluorine atom was a critical step in the development of the highly potent fluoroquinolone class of antibiotics, such as ciprofloxacin. nih.govwikipedia.org The fluorine atom can influence the binding of the molecule to biological targets and can block metabolic pathways, thereby increasing the drug's efficacy and duration of action. nih.govnih.gov The unique properties imparted by fluorine make fluorinated quinolines valuable compounds in drug discovery and materials science. researchgate.netmdpi.com
Role of Sulfinate Functionality in Advanced Synthetic Methodologies and Chemical Transformations
Sulfinate salts, characterized by the RSO₂⁻ functional group, are versatile and highly useful building blocks in organic synthesis. researchgate.netrsc.org They are generally stable, easy to handle, and can be prepared from readily available starting materials like sulfonyl chlorides. rsc.org The sulfinate group can act as a nucleophile, enabling the formation of carbon-sulfur or nitrogen-sulfur bonds, which are key linkages in many pharmaceutical and agrochemical compounds. researchgate.net Furthermore, sulfinates are excellent precursors for generating sulfonyl radicals, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. semanticscholar.orgnih.gov This reactivity has been harnessed in numerous advanced synthetic methodologies, including C-H functionalization and the synthesis of complex sulfur-containing molecules like sulfones and sulfonamides. researchgate.netnih.govnih.gov The dual reactivity of sulfinates as both nucleophiles and radical precursors underscores their importance in modern chemical transformations. researchgate.net
Chemical Compound Information
Properties
Molecular Formula |
C9H5FNNaO2S |
|---|---|
Molecular Weight |
233.20 g/mol |
IUPAC Name |
sodium;8-fluoroquinoline-5-sulfinate |
InChI |
InChI=1S/C9H6FNO2S.Na/c10-7-3-4-8(14(12)13)6-2-1-5-11-9(6)7;/h1-5H,(H,12,13);/q;+1/p-1 |
InChI Key |
NUSKDDAXIZFAIK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Sodium 8 Fluoroquinoline 5 Sulfinate
Reactivity Profiles of the Sulfinate Group
The sodium sulfinate group (-SO₂Na) is a highly versatile functional handle in organic synthesis. It can act as a nucleophile, a precursor to sulfonyl radicals, and a leaving group in desulfinative reactions, making it a valuable tool for molecular construction.
Sodium aryl sulfinates are effective nucleophilic partners in palladium-catalyzed desulfinative cross-coupling reactions to form C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds. nih.gov This transformation is advantageous because sulfinate salts are often stable, easy to handle solids and can serve as effective alternatives to organoboron or organotin reagents. nih.gov The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the sulfinate salt, and subsequent reductive elimination of the coupled product with extrusion of sulfur dioxide (SO₂). concordia.ca
For heteroaromatic systems like quinolines, this methodology is particularly powerful. Studies on related pyridine (B92270) sulfinates have demonstrated their broad applicability in coupling with a variety of (hetero)aryl halides. nih.gov The reaction mechanism for pyridine sulfinates has been investigated in detail, revealing that for heterocyclic sulfinates, a chelated Pd(II) sulfinate complex formed after transmetalation can be the catalyst resting state, with the loss of SO₂ being the turnover-limiting step. nih.gov This process allows for the construction of complex molecular architectures that are prevalent in medicinal chemistry. researchgate.net
Table 1: Representative Conditions for Palladium-Catalyzed Desulfinative Cross-Coupling
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Application | Ref |
|---|---|---|---|---|---|
| Pd(OAc)₂ / P(t-Bu)₂Me·HBF₄ | K₂CO₃ | DMSO | 110-120 | Coupling of benzyl (B1604629) sulfinates with heteroaryl halides | nih.gov |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 100 | Coupling of pyridine-2-sulfinates with aryl bromides | nih.gov |
Sodium sulfinates are excellent precursors for the generation of sulfonyl radicals (RSO₂•) under mild conditions. rsc.org This can be achieved through single-electron transfer (SET) processes initiated by photoredox catalysts, chemical oxidants, or electrochemical methods. rsc.orgresearchgate.net Once generated, the sulfonyl radical can participate in a variety of transformations, including addition to unsaturated systems like alkenes and alkynes. nih.gov
A plausible mechanism involves the reductive quenching of a photoexcited catalyst by the sodium sulfinate, which generates the sulfonyl radical. uni-regensburg.de This radical then adds to an alkene to form a carbon-centered radical intermediate. This intermediate can be further reduced via another SET process to a carbanion, which can then be trapped by an electrophile, achieving a three-component coupling. uni-regensburg.de This radical/polar crossover strategy highlights the versatility of sulfinates in complex reaction cascades. uni-regensburg.de Furthermore, under certain visible-light-promoted conditions, sodium sulfinates can be used to generate thiyl radicals (RS•), which can then participate in radical-radical coupling reactions. acs.org
Table 2: Methods for Generating Radicals from Sodium Sulfinates
| Method | Reagents/Conditions | Radical Species Generated | Subsequent Reaction Type | Ref |
|---|---|---|---|---|
| Photoredox Catalysis | Ru(bpy)₃²⁺ or 4CzIPN, visible light | Sulfonyl radical (RSO₂•) | Addition to alkenes | uni-regensburg.de |
| Chemical Oxidation | K₂S₂O₈, AgNO₃ | Sulfonyl radical (RSO₂•) | Radical-carbene coupling | rsc.org |
The sulfinate anion (RSO₂⁻) is predominantly nucleophilic. The sulfur atom, being a soft nucleophile, readily attacks electrophilic centers. This reactivity is harnessed in its role as a transmetalating agent in palladium-catalyzed cross-coupling reactions, where it displaces a halide on the Pd(II) center. nih.gov It also reacts with alkyl halides in classic Sₙ2 reactions to form sulfones.
While the sulfur atom in a sulfinate is electron-rich and nucleophilic, its direct electrophilic character is not prominent. However, the sulfinate group can undergo oxidation to form a sulfonyl radical, as discussed previously, or further to a sulfonate. The dual potential for nucleophilic attack and radical generation makes sulfinates highly versatile reagents in synthesis. rsc.org
Influence of the Fluorine Atom on Quinoline (B57606) Core Reactivity
The presence of a fluorine atom at the C-8 position of the quinoline ring significantly alters the electronic landscape of the molecule, thereby influencing its reactivity. ontosight.ai Fluorine's unique electronic properties—a strong electron-withdrawing inductive effect (-I) and a weaker, context-dependent electron-donating resonance effect (+M)—are key to this modulation. numberanalytics.com
One of the most significant consequences of fluorine substitution on an electron-deficient aromatic ring like quinoline is the activation of the ring toward Nucleophilic Aromatic Substitution (SₙAr). core.ac.uk In an SₙAr reaction, a nucleophile attacks the aromatic ring at a carbon bearing a leaving group, proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.com Aromatization is then restored by the expulsion of the leaving group. core.ac.uk
The fluorine atom at C-8 exerts a powerful influence on the reactivity of the entire quinoline scaffold. Its strong -I effect withdraws electron density from the aromatic system, deactivating the ring toward electrophilic aromatic substitution. numberanalytics.com Conversely, this electron withdrawal makes the ring more susceptible to nucleophilic attack. core.ac.uk
The substitution of hydrogen with fluorine alters the molecular orbitals of the aromatic system. It can lower the energy of the Highest Occupied Molecular Orbital (HOMO) and raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can decrease reactivity towards electron-rich species but increase it towards nucleophiles. numberanalytics.com Computational studies on protonated quinoline derivatives have shown that the distribution of the LUMO can predict the site-selectivity of nucleophilic attack. semanticscholar.org The presence of the fluorine atom at C-8 would thus perturb the electron density at all other positions, influencing where both nucleophiles and electrophiles might react. The interplay between fluorine's inductive withdrawal and potential weak resonance donation can create a complex reactivity map across the molecule. nih.govacs.org
Quinoline Ring Transformations and Derivatizations: A Realm of Speculation
The inherent reactivity of the quinoline ring system, a cornerstone of many pharmaceuticals and functional materials, suggests that Sodium 8-fluoroquinoline-5-sulfinate could, in theory, undergo various transformations. However, without experimental data, any discussion of its specific reactivity is purely speculative.
Dearomatization Reactions: An Unexplored Frontier
Dearomatization reactions of quinoline derivatives are a powerful tool for generating three-dimensional molecular architectures from flat aromatic precursors. These reactions typically involve breaking the aromaticity of the quinoline core to install new functionalities. While methods exist for the dearomatization of various quinoline compounds, no studies have been published detailing the application of these methods to this compound. The influence of the 8-fluoro and 5-sulfinate substituents on the electronic properties and, consequently, the dearomatization potential of the quinoline ring is currently unknown.
Cycloaddition Chemistry: Potential Pathways Await Discovery
Cycloaddition reactions, such as [4+2] or [2+2] cycloadditions, are fundamental processes in organic synthesis for the construction of cyclic systems. Quinoline derivatives can participate in such reactions, acting as either the diene or dienophile component. The electronic nature of this compound, influenced by the electron-withdrawing fluorine atom and the sulfinate group, would likely play a critical role in its cycloaddition reactivity. However, in the absence of any reported experimental work, the viability and outcomes of cycloaddition reactions involving this specific compound remain a matter of conjecture.
Mechanistic Elucidation of Reactions: A Call for Investigation
Understanding the mechanisms of chemical reactions is crucial for their optimization and application. For this compound, the elucidation of its reaction mechanisms is contingent on the discovery and study of its reactivity.
Kinetic Studies of Reaction Pathways: Data Deficient
Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. Such studies would be invaluable for understanding the reactivity of this compound. For instance, kinetic analysis could reveal the role of the fluoro and sulfinate groups in modulating the activation energies of hypothetical reactions. At present, no kinetic data for any reaction involving this compound has been reported.
Isotopic Labeling Experiments: An Unanswered Question
Isotopic labeling is a powerful technique used to trace the fate of atoms during a chemical reaction, thereby providing detailed mechanistic information. While the principles of isotopic labeling are well-established, their application to the study of this compound has not been documented.
Identification and Characterization of Reaction Intermediates: Awaiting Exploration
The direct observation or trapping of reaction intermediates is a key aspect of mechanistic chemistry. Techniques such as spectroscopy and chromatography are employed to identify these transient species. For any reaction involving this compound, the nature of the intermediates would depend on the specific transformation. Research into the reactivity of quinoline N-oxides with sodium sulfinates has identified radical intermediates in related systems, but this cannot be directly extrapolated to the title compound.
Advanced Spectroscopic Characterization and Structural Elucidation of Sodium 8 Fluoroquinoline 5 Sulfinate and Its Synthetic Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the molecular structure of Sodium 8-fluoroquinoline-5-sulfinate in solution. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, ¹⁹F, and ²³Na, a comprehensive picture of the molecular framework is assembled.
One-dimensional NMR provides foundational information regarding the chemical environment of each nucleus. The analysis of chemical shifts (δ) reveals the electronic environment of the nuclei, influenced by the electronegativity of adjacent atoms and the anisotropic effects of the aromatic system.
¹H NMR: The proton NMR spectrum is expected to display six distinct signals in the aromatic region, corresponding to the protons on the quinoline (B57606) ring system. The electron-withdrawing nature of the fluorine atom at C8 and the sulfinate group at C5, along with the nitrogen atom in the heterocycle, significantly influences the chemical shifts of the neighboring protons. Protons H-4 and H-6 are expected to be the most downfield shifted due to the deshielding effects of the adjacent sulfinate group.
¹³C NMR: The carbon spectrum provides insight into the carbon skeleton. Nine distinct signals are anticipated, four for the quaternary carbons (C-4a, C-5, C-8, C-8a) and five for the carbons bearing hydrogen atoms. The carbon directly bonded to the fluorine atom (C-8) will exhibit a large one-bond coupling constant (¹JC-F), which is a characteristic feature. The C-5 carbon, attached to the sulfinate group, will also be significantly shifted.
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance for the fluorine atom at the C-8 position. wikipedia.org The chemical shift of this signal is highly sensitive to the electronic environment within the molecule. nih.govucsb.edu Coupling to nearby protons, particularly H-7, would be observable.
²³Na NMR: As an ionic compound, the ²³Na NMR spectrum would display a single, typically broad resonance. Its chemical shift and linewidth are sensitive to the solvent, concentration, and the nature of the counter-ion, providing information about the ionic interactions in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound (in D₂O)
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| 2 | ~8.9 (dd) | ~150 | ³JH2-H3, ⁴JH2-H4 |
| 3 | ~7.5 (dd) | ~123 | ³JH3-H2, ³JH3-H4 |
| 4 | ~9.1 (d) | ~135 | ³JH4-H3 |
| 4a | - | ~129 | - |
| 5 | - | ~145 | - |
| 6 | ~8.4 (d) | ~125 | ³JH6-H7 |
| 7 | ~7.8 (t) | ~128 | ³JH7-H6, ³JH7-F8 |
| 8 | - | ~158 | ¹JC8-F (~250 Hz) |
| 8a | - | ~140 | - |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, COSY would reveal correlations between H-2 and H-3, H-3 and H-4, and H-6 and H-7, confirming the connectivity within the two aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This experiment allows for the definitive assignment of the protonated carbons (C-2, C-3, C-4, C-6, C-7) by linking the already assigned proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying the connectivity across quaternary carbons and heteroatoms by showing correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include:
H-4 to C-5 and C-4a, confirming the position of the sulfinate group.
H-6 to C-5, C-7, and C-8, further placing the sulfinate and fluoro substituents.
H-7 to C-5, C-8, and C-8a, confirming the position of the fluorine atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, irrespective of their bonding. A key NOESY correlation would be expected between the fluorine atom at C-8 and the proton at H-7, providing definitive evidence for their spatial closeness.
Mass Spectrometry for Molecular Formula and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.
HRMS provides a highly accurate mass measurement, which is critical for determining the elemental formula of a molecule. For this compound (C₉H₆FNNaO₂S), the analysis would be performed on the 8-fluoroquinoline-5-sulfinate anion (C₉H₅FNO₂S⁻). The experimentally measured exact mass would be compared to the theoretically calculated mass, with a deviation of less than 5 ppm considered confirmatory.
Calculated Exact Mass of [M-Na]⁻: 226.0034
Tandem MS (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation by collision-induced dissociation to produce product ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing robust structural confirmation. For the 8-fluoroquinoline-5-sulfinate anion, characteristic fragmentation pathways would involve the loss of small, stable neutral molecules. A primary and highly characteristic fragmentation would be the extrusion of sulfur dioxide (SO₂), a common pathway for sulfinates and sulfonates. cdnsciencepub.comaaqr.orgresearchgate.net Subsequent fragmentations would likely involve cleavage of the quinoline ring system, such as the loss of hydrogen cyanide (HCN). chempap.org
Table 2: Plausible MS/MS Fragmentation Pattern for the 8-fluoroquinoline-5-sulfinate Anion ([M-Na]⁻)
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |
|---|---|---|---|
| 226.00 | SO₂ (64.96 Da) | 161.04 | [8-fluoroquinolin-5-yl] anion |
| 161.04 | HCN (27.01 Da) | 134.03 | Fragment from quinoline ring cleavage |
| 226.00 | SO (47.97 Da) | 178.03 | Radical anion intermediate |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy probes the molecular vibrations of a sample, providing information about the functional groups present. Infrared (IR) and Raman spectroscopy are complementary techniques that offer a detailed fingerprint of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of the molecule. The spectrum of this compound would be dominated by characteristic bands from the quinoline ring, the C-F bond, and the sulfinate group. astrochem.orgmdpi.com Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring system are found in the 1650-1450 cm⁻¹ region. researchgate.net The most diagnostic peaks would be the strong asymmetric and symmetric S=O stretching vibrations from the sulfinate group, typically observed in the 1100-1000 cm⁻¹ range, and a strong C-F stretching band.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and bonds involving non-polar functional groups. The symmetric S=O stretch of the sulfinate group would be expected to produce a strong Raman signal. acs.orgacs.org The vibrations of the aromatic quinoline backbone would also be prominent in the Raman spectrum, complementing the information obtained from IR spectroscopy. wustl.edu
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aromatic C=C and C=N Stretch | 1650-1450 | IR, Raman |
| C-F Stretch | 1250-1100 | IR |
| S=O Asymmetric Stretch | 1100-1050 | IR |
| S=O Symmetric Stretch | 1050-1000 | IR, Raman |
| Aromatic C-H Out-of-Plane Bend | 900-700 | IR |
Characteristic Band Assignment for Sulfinate and Fluorine Moieties
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to exhibit distinct bands corresponding to the sulfinate (SO₂) and carbon-fluorine (C-F) moieties.
The sulfinate group is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds. Generally, these are observed in the regions of 1080-1030 cm⁻¹ and 1000-950 cm⁻¹, respectively. The precise position of these bands can be influenced by the electronic environment of the quinoline ring system.
The fluorine moiety , being a highly electronegative atom, gives rise to a strong C-F stretching vibration. For aromatic fluorides, this band typically appears in the 1250-1120 cm⁻¹ range. The interaction of the fluorine atom with the π-system of the quinoline ring can lead to shifts in this frequency, providing insights into the electronic structure of the molecule.
A representative, though generalized, assignment of these characteristic bands is presented in the table below.
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |
| Asymmetric S=O Stretch | Sulfinate (SO₂) | 1080 - 1030 |
| Symmetric S=O Stretch | Sulfinate (SO₂) | 1000 - 950 |
| C-F Stretch | Aromatic Fluoride | 1250 - 1120 |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation of this compound.
Crystallographic Data Interpretation and Bond Length/Angle Analysis
Key parameters to be determined from an XRD study would include:
C-S bond length of the sulfinate group.
S-O bond lengths , which are expected to be intermediate between single and double bonds due to resonance.
C-F bond length at the 8-position of the quinoline ring.
Bond angles within the quinoline ring, which may show slight distortions from ideal values due to the electronic effects of the substituents.
Torsion angles describing the orientation of the sulfinate group relative to the plane of the quinoline ring.
Intermolecular interactions , such as π-π stacking between quinoline rings or electrostatic interactions involving the sodium cation and the sulfinate anion, which dictate the crystal lattice structure.
A hypothetical data table summarizing expected crystallographic parameters is provided below, based on typical values for similar organic compounds.
| Parameter | Atom Pair/Triplet | Expected Value (Å or °) |
| Bond Length (C-S) | C5 - S | ~1.77 |
| Bond Length (S-O) | S - O | ~1.51 |
| Bond Length (C-F) | C8 - F | ~1.35 |
| Bond Angle (O-S-O) | O - S - O | ~110 |
| Bond Angle (C-C-F) | C7 - C8 - F | ~119 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are powerful tools for probing the electronic structure of molecules, particularly those with conjugated π-systems like quinoline. These techniques provide information about the electronic transitions that occur upon absorption of light.
Analysis of Electronic Transitions and Conjugation Effects
The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic quinoline ring system. The presence of the sulfinate and fluorine substituents will modulate the energies of these transitions.
The sulfinate group at the 5-position can act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. This is due to its ability to interact with the π-system of the ring.
The fluorine atom at the 8-position, being an electron-withdrawing group, can also influence the electronic transitions. Its effect will depend on the nature of the specific transition and its interaction with other substituents.
Fluorescence spectroscopy can provide further insights into the excited state properties of the molecule. Quinoline and its derivatives are often fluorescent, and the emission wavelength and quantum yield are sensitive to the molecular structure and environment. The substitution pattern on the quinoline ring plays a crucial role in determining its fluorescence characteristics. The interplay between the electron-donating/withdrawing nature of the substituents can significantly affect the intramolecular charge transfer (ICT) character of the excited state, which in turn governs the fluorescence properties.
A summary of expected electronic spectroscopy data is presented below.
| Spectroscopic Technique | Parameter | Expected Observation |
| UV-Vis Absorption | λmax (π → π*) | Multiple bands in the UV region, with potential shifts due to sulfinate and fluorine substitution. |
| Fluorescence Emission | λem | Emission in the UV or visible region, sensitive to solvent polarity and substituent effects. |
| Fluorescence Emission | Quantum Yield (Φf) | Variable, depending on the efficiency of radiative decay from the excited state. |
Theoretical and Computational Chemistry of Sodium 8 Fluoroquinoline 5 Sulfinate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Sodium 8-fluoroquinoline-5-sulfinate, these methods would provide a deep understanding of its electronic structure, stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying DFT, researchers can predict a variety of properties of this compound. This method is favored for its balance of accuracy and computational efficiency.
Key parameters that would be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Hypothetical Value (eV) | Description |
| HOMO Energy | -6.5 | Indicates the energy of the highest energy electrons available to participate in a reaction. |
| LUMO Energy | -1.8 | Represents the energy of the lowest energy empty orbital, available to accept electrons. |
| HOMO-LUMO Gap | 4.7 | The energy difference between the HOMO and LUMO, a measure of chemical reactivity. |
| Ionization Potential | 6.5 | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | 1.8 | The energy released when an electron is added to the molecule. |
A detailed analysis of the molecular orbitals would reveal how electrons are distributed throughout the this compound molecule. The HOMO is likely to be localized on the sulfinate group and parts of the quinoline (B57606) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO might be distributed over the quinoline ring system, suggesting these areas are susceptible to nucleophilic attack.
Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, would highlight the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen atoms of the sulfinate group and the nitrogen atom of the quinoline ring are expected to be electron-rich (negative potential), while the hydrogen atoms and the sodium ion would be electron-poor (positive potential). This information is vital for predicting intermolecular interactions and the molecule's behavior in a biological or chemical system.
Computational Exploration of Reaction Mechanisms
Computational chemistry provides the tools to explore potential chemical reactions involving this compound at a molecular level, offering insights that are often difficult to obtain through experiments alone.
When this compound undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Locating this transition state geometry is a key step in understanding the reaction mechanism. Computational methods can be used to find this structure and calculate its energy.
The difference in energy between the reactants and the transition state is the activation energy or energy barrier. This value determines the rate of the reaction. A high energy barrier indicates a slow reaction, while a low barrier suggests a faster reaction. For a hypothetical reaction, such as the oxidation of the sulfinate group, these calculations would be crucial.
Table 2: Hypothetical Energy Profile for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Products | -5.8 |
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps out the entire reaction pathway, connecting the reactants, the transition state, and the products. The IRC plot provides a clear visualization of the geometric changes the molecule undergoes during the reaction, confirming that the identified transition state correctly links the starting materials to the final products.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules, such as solvents or biological macromolecules.
An MD simulation of this compound in an aqueous solution would reveal its conformational flexibility. It would show how the molecule rotates and flexes and which shapes (conformations) are most stable. This is particularly important for understanding how the molecule might fit into a protein's active site.
Furthermore, these simulations would provide a detailed picture of the intermolecular interactions between this compound and surrounding water molecules. This includes the formation and breaking of hydrogen bonds and the arrangement of water molecules around the sulfinate group and the quinoline ring. Understanding these interactions is key to comprehending the molecule's solubility and how it behaves in a biological environment. The simulation would also detail the interaction of the sodium ion with the sulfinate group and its hydration shell.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
The prediction of spectroscopic parameters for this compound through computational methods provides valuable insights into its molecular structure and electronic environment. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. nih.govresearchgate.net
Predicted NMR Chemical Shifts:
The theoretical calculation of NMR chemical shifts is a powerful tool for structure elucidation and verification. For fluorinated aromatic compounds like 8-fluoroquinoline (B1294397) derivatives, predicting ¹⁹F NMR chemical shifts is particularly important. nih.gov Computational models, often using DFT methods like B3LYP with appropriate basis sets (e.g., 6-31+G(d,p)), can provide reliable predictions of ¹⁹F, ¹³C, and ¹H chemical shifts. researchgate.netnih.gov The accuracy of these predictions can be enhanced by applying scaling factors derived from correlating theoretical data with experimental values for a curated set of similar compounds. nih.gov
Table 5.4.1: Hypothetical Predicted NMR Chemical Shifts (ppm) for 8-fluoroquinoline-5-sulfinate Anion
| Atom Type | Predicted Chemical Shift (ppm) |
| ¹⁹F | -110 to -130 |
| ¹³C (C-F) | 155 - 165 |
| ¹³C (C-S) | 140 - 150 |
| ¹³C (Aromatic) | 110 - 150 |
| ¹H (Aromatic) | 7.0 - 9.0 |
Note: These values are hypothetical and represent a plausible range based on computational studies of similar fluorinated heteroaromatic compounds. Actual values would require specific DFT calculations.
Predicted Vibrational Frequencies:
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. DFT calculations can determine the harmonic vibrational frequencies corresponding to the different vibrational modes of the molecule. researchgate.net For this compound, key vibrational modes would include the C-F stretching, S-O stretching of the sulfinate group, and various stretching and bending modes of the quinoline ring.
Comparing the computed vibrational spectrum with experimental IR and Raman data helps in the assignment of spectral bands to specific molecular vibrations. researchgate.net Discrepancies between theoretical and experimental frequencies can often be reconciled by applying a scaling factor to the computed frequencies. nih.gov
Table 5.4.2: Hypothetical Predicted Key Vibrational Frequencies (cm⁻¹) for 8-fluoroquinoline-5-sulfinate Anion
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C-F Stretch | 1200 - 1300 |
| S=O Asymmetric Stretch | 1050 - 1150 |
| S=O Symmetric Stretch | 950 - 1050 |
| C=N Stretch (Quinoline) | 1600 - 1650 |
| C=C Aromatic Stretch | 1400 - 1600 |
| C-H Aromatic Bending | 750 - 900 |
Note: These values are hypothetical and based on general frequency ranges for these functional groups. Precise frequencies would need to be determined through specific computational analysis.
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Studies (focused on theoretical models, excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their properties, such as chemical reactivity. researchgate.netresearchgate.net While often used for biological activity, QSAR models can also be developed to predict physicochemical properties and reactivity, which is the focus here.
Molecular Descriptors Generation and Selection
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. dergipark.org.tr For this compound, a wide array of descriptors can be generated using computational software. These descriptors are typically categorized as:
Constitutional (1D): Information on molecular composition (e.g., molecular weight, atom counts).
Topological (2D): Describing atomic connectivity (e.g., connectivity indices).
Geometrical (3D): Related to the 3D structure (e.g., molecular volume, surface area). dergipark.org.tr
Quantum Chemical: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges). dergipark.org.trnih.gov
The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust predictive model. nih.gov This often involves statistical techniques to identify descriptors that have a high correlation with the property of interest (e.g., chemical reactivity) while having low correlation among themselves.
Table 5.5.1: Examples of Molecular Descriptors for QSAR Studies of this compound
| Descriptor Class | Example Descriptors |
| Constitutional | Molecular Weight, Number of Fluorine Atoms, Number of Rings |
| Topological | Wiener Index, Randić Index |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Quantum Chemical | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Charges |
Development and Validation of Predictive Models for Chemical Reactivity
Once relevant descriptors are selected, a mathematical model is developed to link these descriptors to a specific aspect of chemical reactivity. For this compound, this could involve predicting its susceptibility to nucleophilic or electrophilic attack, or its coordination properties.
The development of the model involves using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. nih.gov The goal is to create an equation that can accurately predict the reactivity of new, similar compounds based on their calculated descriptors.
Validation is a crucial final step to ensure the model is robust and has predictive power. nih.gov This is typically done through:
Internal Validation: Using techniques like cross-validation on the training set of molecules.
External Validation: Testing the model's ability to predict the properties of a separate set of compounds (test set) that were not used in the model's development.
For a theoretical study on the chemical reactivity of quinoline sulfinate derivatives, a QSAR model might reveal that descriptors related to the electronic properties of the quinoline ring and the sulfinate group are key predictors of their reactivity profiles. nih.gov
Applications of Sodium 8 Fluoroquinoline 5 Sulfinate in Advanced Organic Synthesis
Precursor in the Synthesis of Diverse Fluorinated Quinoline (B57606) Derivatives
The true synthetic potential of sodium 8-fluoroquinoline-5-sulfinate lies in the versatile reactivity of the aryl sulfinate group. This functional group is not merely a structural component but an active participant in carbon-carbon and carbon-heteroatom bond-forming reactions. It serves as a stable, solid surrogate for more sensitive organometallic reagents, such as those based on boron or tin.
Recent advancements in organic methodology have highlighted the utility of sodium aryl sulfinates as exceptional nucleophilic partners in palladium-catalyzed desulfinative cross-coupling reactions. In these processes, the C−SO₂ bond is catalytically cleaved and replaced with a new bond, releasing sulfur dioxide as a traceless byproduct. This strategy makes this compound an attractive and accessible building block for the elaboration of the quinoline core at the C-5 position.
The desulfinative cross-coupling approach enables the direct linkage of the 8-fluoroquinoline (B1294397) scaffold to other aromatic and heteroaromatic systems, providing a straightforward route to complex, polycyclic architectures that are of significant interest in medicinal chemistry and materials science. By coupling this compound with various (hetero)aryl halides, a diverse library of 5-aryl-8-fluoroquinolines can be synthesized. This method is particularly valuable for creating bi-aryl structures that are often challenging to prepare using traditional methods.
The reaction proceeds via a palladium catalytic cycle, and its efficiency has been demonstrated with analogous pyridine (B92270) and pyrimidine (B1678525) sulfinates, which are effective replacements for the often unstable corresponding boronic acids. The sulfinate group can also be transformed into other sulfur-containing functionalities, such as sulfones, which are themselves important pharmacophores. For instance, reacting quinoline N-oxides with sodium sulfinates is a known method to produce 2-sulfonylquinolines. This highlights the potential of the sulfinate as a gateway to other important functional groups.
Table 1: Potential Desulfinative Cross-Coupling Reactions This interactive table summarizes potential synthetic transformations utilizing this compound as a precursor, based on established reactivity of aryl sulfinates.
| Coupling Partner | Catalyst System | Product Type | Potential Application |
|---|---|---|---|
| (Hetero)aryl Bromide | Pd(OAc)₂ / Phosphine Ligand | 5-(Hetero)aryl-8-fluoroquinoline | Medicinal Chemistry, Ligand Synthesis |
| (Hetero)aryl Chloride | Pd Precatalyst / Buchwald Ligand | 5-(Hetero)aryl-8-fluoroquinoline | Pharmaceutical Intermediates |
| Benzyl (B1604629) Halide | Pd(OAc)₂ / P(tBu)₂Me·HBF₄ | 5-Benzyl-8-fluoroquinoline | Bioactive Molecule Synthesis |
| Vinyl Halide | Palladium Catalyst | 5-Vinyl-8-fluoroquinoline | Polymer Precursors |
While this compound is achiral, its functional handle can be instrumental in the synthesis of chiral quinoline frameworks. The development of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry, and quinoline-based chiral ligands are highly sought after for asymmetric catalysis.
There are several prospective strategies for leveraging the sulfinate group in stereocontrolled synthesis:
Asymmetric Transformation : The sulfinate can be oxidized to a sulfoxide. The development of methods for the asymmetric oxidation of sulfinates to chiral sulfoxides would introduce a stereocenter directly attached to the quinoline ring. Chiral sulfoxides are valuable auxiliaries and directing groups in asymmetric synthesis.
Chiral Ligand Synthesis : The sulfinate can be used as a coupling partner to attach a pre-existing chiral molecule to the quinoline core. For example, a desulfinative coupling with a chiral aryl halide would produce an atropisomeric bi-aryl system, a common motif in successful chiral ligands.
Functional Group Interconversion : The sulfinate can be replaced by another functional group that is more amenable to stereoselective modification. This multi-step approach would use the sulfinate as a reliable placeholder to install functionality at the C-5 position before building the chiral framework.
Role in Catalysis and Ligand Design
The quinoline moiety is a classic "privileged structure" in the design of ligands for transition metal catalysis due to the coordinating ability of its sp²-hybridized nitrogen atom. The presence of both a coordinating nitrogen and a sulfinate group in this compound suggests its potential as a bidentate ligand, capable of forming stable chelate complexes with various metal centers.
The coordination chemistry of quinoline derivatives is extensive, with the nitrogen atom acting as a Lewis base to bind to metal ions. Analogous compounds, such as 8-hydroxyquinoline-5-sulfonic acid, are well-known chelating agents that form highly stable complexes with a wide range of metals, including zinc, cadmium, and mercury.
It is plausible that this compound could act as an O,N-bidentate ligand, coordinating to a metal center through the quinoline nitrogen and one of the oxygen atoms of the sulfinate group. The resulting metallacycle could confer specific geometric and electronic properties to the metal center, making such complexes candidates for new homogeneous catalysts. The 8-fluoro substituent can also modulate the electronic properties of the quinoline ring system, potentially fine-tuning the catalytic activity of the corresponding metal complex.
The creation of effective chiral ligands is paramount for asymmetric catalysis. Quinoline-containing motifs are integral to many successful classes of chiral ligands, including Schiff bases and oxazolinyl-quinolines. These ligands have been applied in a wide array of enantioselective transformations, such as carbon-carbon bond formations, allylic reactions, and hydrogenations.
This compound can serve as a versatile platform for the synthesis of new chiral ligands. By employing the synthetic strategies discussed in section 6.1.2, chiral elements can be introduced into the molecule. The resulting chiral fluoroquinoline sulfinate derivatives could then be used as ligands themselves or be further modified. The combination of the rigid quinoline backbone, the stereodirecting chiral element, and the coordinating nitrogen and sulfinate groups provides a rich design space for developing novel catalysts for enantioselective reactions.
Table 2: Major Classes of Chiral Ligands Based on the Quinoline Scaffold This interactive table shows established families of chiral quinoline ligands, representing synthetic targets for which this compound could serve as a foundational precursor.
| Ligand Class | Key Structural Feature | Coordination Mode | Typical Asymmetric Reaction |
|---|---|---|---|
| QUINOX | Quinoline-Oxazoline | N,N-Bidentate | Allylic Alkylation, Heck Reaction |
| QUINAP | Quinoline-Phosphine | P,N-Bidentate | Hydrogenation, Hydroformylation |
| Schiff Base | Quinoline-Imine | N,N or N,O-Bidentate | 1,4-Addition, Cycloadditions |
| N-Oxide | Quinoline N-Oxide | O-Monodentate | Lewis Acid Catalysis |
Intermediate in the Synthesis of Functional Materials (excluding performance metrics)
The quinoline nucleus is not only important in catalysis and medicine but is also a key component in the development of functional organic materials. Derivatives of 8-hydroxyquinoline, in particular, have been extensively studied for their applications in organic electronics. The classic example is tris(8-hydroxyquinolinato)aluminium (Alq₃), a foundational material in Organic Light-Emitting Diodes (OLEDs).
The 8-fluoroquinoline core of this compound shares structural similarity with these electronically active molecules. The sulfinate group provides a convenient synthetic handle to incorporate this fluorinated heterocyclic unit into larger conjugated systems, polymers, or molecular sensors. For example, desulfinative polymerization could be a potential route to quinoline-containing conjugated polymers. Furthermore, the ability of the quinoline headgroup to chelate metal ions makes it a suitable component for chemosensors. The synthesis of Schiff bases from quinoline derivatives is a common strategy to create ligands for metal-ion recognition sensors. The sulfinate group on this compound could be converted into an amine or other functional group necessary for such a condensation, making it a valuable intermediate in the synthesis of new sensory materials.
Precursors for Dye Complexes and Fluorescent Sensors
The inherent photophysical properties of the quinoline ring system, enhanced by the presence of a fluorine atom, make this compound an attractive starting material for the synthesis of novel dyes and sensors. The sulfinate moiety serves as a versatile chemical handle for constructing larger, more complex molecular architectures.
Research has shown that quinoline derivatives are central to the design of various functional dyes. The 8-fluoro substitution on the quinoline ring can significantly influence the electronic properties of the final dye molecule, often leading to enhanced fluorescence quantum yields and improved stability. The sulfinate group can be readily converted into other functional groups, such as sulfones or sulfonamides, or participate in coupling reactions to link the quinoline fluorophore to other molecular systems. This versatility allows for the fine-tuning of the spectral and sensing properties of the resulting compounds.
In the development of fluorescent sensors, the quinoline scaffold is often employed for its ability to chelate with metal ions. The nitrogen atom of the pyridine ring and a substituent at the 8-position can form a coordination site. While specific studies on this compound as a direct precursor are limited in publicly accessible literature, the established reactivity of sulfinates suggests its potential utility. For instance, the sulfinate could be transformed into a chelating group, or used to attach the fluoroquinoline unit to a known receptor for a specific analyte. The fluorescence of the 8-fluoroquinoline core would then be modulated upon binding of the analyte, providing a detectable signal. The electron-withdrawing nature of the fluorine atom can impact the binding affinity and selectivity of such sensors.
Table 1: Potential Transformations of the Sulfinate Group for Sensor and Dye Synthesis
| Starting Material | Reagent/Reaction Condition | Product Functional Group | Potential Application |
| This compound | Oxidation (e.g., H₂O₂) | Sulfonyl Chloride/Sulfone | Intermediate for sulfonamide dyes |
| This compound | Alkylation (e.g., Alkyl Halide) | Sulfone | Stable dye component |
| This compound | Desulfinative Coupling | C-C or C-N bond | Linking to other aromatic systems |
Building Blocks for Organic Electronic Materials
The field of organic electronics relies on the design and synthesis of π-conjugated molecules that can efficiently transport charge. Quinoline derivatives have been explored for such applications due to their electron-deficient nature, which facilitates electron transport. The introduction of a fluorine atom can further enhance these properties by lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, which can improve electron injection and transport in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
This compound serves as a key building block for incorporating the 8-fluoroquinoline moiety into larger conjugated systems. The sulfinate group can be leveraged in various cross-coupling reactions to extend the π-system of the quinoline core. For example, under specific catalytic conditions, sulfinates can participate in reactions that form new carbon-carbon bonds, allowing for the construction of polymers or oligomers with repeating 8-fluoroquinoline units.
The strategic placement of the fluorine atom at the 8-position can also influence the solid-state packing of the resulting materials. Intermolecular interactions, such as π-π stacking and C-H···F hydrogen bonds, are crucial for efficient charge transport in the solid state. The tailored synthesis of materials derived from this compound could therefore lead to organic semiconductors with optimized molecular packing and enhanced device performance.
Table 2: Properties of 8-Fluoroquinoline Moiety for Organic Electronics
| Property | Influence of 8-Fluoro Substituent | Potential Benefit in Devices |
| Electron Affinity | Increased | Lower electron injection barrier, improved n-type transport |
| LUMO Energy Level | Lowered | Enhanced electron transport capability |
| Molecular Packing | Potential for C-H···F interactions | Improved solid-state order and charge mobility |
| Photochemical Stability | Often enhanced | Increased operational lifetime of devices |
While extensive research detailing the specific use of this compound in published device studies is not widely available, its structural features and the known reactivity of the sulfinate group position it as a promising and versatile building block for the synthesis of next-generation organic electronic materials. Further exploration of its synthetic applications is anticipated to unlock new possibilities in this rapidly advancing field.
Future Perspectives and Emerging Research Avenues for Fluorinated Quinoline Sulfinates
Exploration of Novel Synthetic Pathways and Methodologies
The development of efficient and versatile synthetic routes is paramount for exploring the full potential of fluorinated quinoline (B57606) sulfinates. Current methods for the synthesis of quinoline derivatives, while numerous, can be harsh and lack the specificity required for complex, functionalized molecules. researchgate.net Future research is expected to focus on greener and more sustainable chemical processes. rsc.org
Key emerging synthetic strategies that could be applied to fluorinated quinoline sulfinates include:
Late-Stage Fluorination: The ability to introduce fluorine atoms at a late stage in a synthetic sequence is highly desirable as it allows for the diversification of complex molecules. rsc.orgnih.gov Developing methodologies for the late-stage fluorination of pre-functionalized quinoline sulfinates would provide rapid access to a library of novel compounds for screening and optimization.
C-H Bond Functionalization: Direct C-H bond activation and functionalization have emerged as powerful tools in organic synthesis, offering a more atom-economical approach compared to traditional cross-coupling reactions. mdpi.com The application of C-H sulfonylation techniques to 8-fluoroquinolines could provide a direct and efficient route to compounds like Sodium 8-fluoroquinoline-5-sulfinate.
Novel Sulfinylating Reagents: The development of new sulfinylating agents with enhanced reactivity and selectivity will be crucial. Research into novel precursors for sulfinate group introduction could lead to milder reaction conditions and broader substrate scope. nih.gov
A comparative table of traditional versus emerging synthetic approaches is presented below:
| Feature | Traditional Synthesis (e.g., Skraup, Friedländer) | Emerging Synthetic Pathways |
| Starting Materials | Simple anilines and carbonyl compounds | Complex, pre-functionalized quinolines |
| Reaction Conditions | Often harsh (strong acids, high temperatures) | Milder, more functional group tolerant |
| Efficiency | Can suffer from low yields and poor regioselectivity | Higher yields and improved selectivity |
| Sustainability | Generates significant waste | More atom-economical and environmentally benign |
Development of Advanced Catalytic Applications
The unique electronic properties conferred by the fluorine atom and the sulfinate group suggest that fluorinated quinoline sulfinates could serve as valuable ligands or catalysts in their own right. The quinoline scaffold is a known privileged structure in catalysis. nih.gov
Future research in this area could explore:
Asymmetric Catalysis: Chiral quinoline-based ligands are widely used in asymmetric catalysis. The development of chiral fluorinated quinoline sulfinates could lead to new catalysts for enantioselective transformations, a critical area in pharmaceutical synthesis.
Photoredox Catalysis: The electron-withdrawing nature of the fluorine and sulfonate groups could modulate the photophysical properties of the quinoline core, making these compounds interesting candidates for photoredox catalysis. researchgate.net
Dual-Function Catalysts: The presence of both a Lewis basic nitrogen atom and a potentially coordinating sulfinate group opens the possibility of designing dual-function catalysts that can activate multiple substrates simultaneously.
The potential catalytic applications are summarized in the following table:
| Catalytic Application | Potential Role of Fluorinated Quinoline Sulfinates | Expected Advantages |
| Asymmetric Catalysis | Chiral ligands for metal-catalyzed reactions | High enantioselectivity in the synthesis of chiral molecules |
| Photoredox Catalysis | Photosensitizers or photocatalysts | Access to novel reaction pathways under mild conditions |
| Oxidation Catalysis | Ligands for metal complexes that mimic catechol oxidase | Efficient and selective oxidation of phenols to quinones. mdpi.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. strath.ac.ukspringerprofessional.de The integration of automated flow chemistry platforms is set to revolutionize the synthesis of complex molecules, including pharmaceuticals. syrris.combohrium.com
For fluorinated quinoline sulfinates, this technology could enable:
Rapid Reaction Optimization: Automated flow systems allow for the rapid screening of reaction parameters (temperature, pressure, stoichiometry), significantly accelerating the optimization of synthetic routes. syrris.com
On-Demand Synthesis: The ability to produce specific quantities of a target compound as needed is a key advantage of flow chemistry, reducing the need for large-scale storage of potentially unstable intermediates. durham.ac.uk
| Feature | Batch Synthesis | Flow Chemistry |
| Scalability | Often requires re-optimization for scale-up | Readily scalable by extending run time |
| Safety | Handling of hazardous reagents can be challenging | Improved safety due to small reaction volumes and better heat transfer |
| Reproducibility | Can be variable between batches | Highly reproducible due to precise control of reaction parameters |
Synergistic Applications with Nanotechnology in Chemical Synthesis
Nanocatalysis is a rapidly growing field that utilizes the unique properties of nanoparticles to enhance catalytic activity and selectivity. numberanalytics.comnanografi.com The synergy between nanotechnology and the synthesis of quinoline derivatives has already been demonstrated. nih.govnih.gov
Future research could focus on:
Nanoparticle-Supported Catalysts: Immobilizing fluorinated quinoline sulfinate-based catalysts on nanoparticles can facilitate catalyst recovery and reuse, improving the sustainability of the process. thermsr.com
Magnetic Nanoparticles: The use of magnetic nanoparticles as catalyst supports allows for easy separation of the catalyst from the reaction mixture using an external magnetic field. nih.gov
Enhanced Catalytic Activity: The high surface area-to-volume ratio of nanoparticles can lead to a significant increase in the number of active catalytic sites, resulting in enhanced reaction rates. mlsu.ac.in
| Nanotechnology Application | Description | Potential Benefit for Fluorinated Quinoline Sulfinate Synthesis |
| Supported Nanocatalysts | Catalytic species are immobilized on the surface of nanoparticles. alliedacademies.org | Improved catalyst stability, recyclability, and ease of separation. |
| Plasmonic Nanoparticles | Light-absorbing nanoparticles that can drive chemical reactions. | Enabling novel photochemical transformations under visible light. |
| Quantum Dots | Semiconductor nanocrystals with size-tunable optical and electronic properties. | Potential as novel photosensitizers in photoredox catalysis. |
Advanced Computational Design and Materials Prediction
In silico methods are becoming increasingly indispensable in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and materials. mdpi.comnih.govmdpi.com
For fluorinated quinoline sulfinates, computational approaches can be utilized to:
Predict Physicochemical Properties: Quantum chemical calculations can predict key properties such as electronic structure, reactivity, and spectral characteristics, guiding synthetic efforts towards molecules with desired attributes. emerginginvestigators.org
Design Novel Catalysts: Molecular modeling can be used to design new fluorinated quinoline sulfinate-based ligands with optimized geometries and electronic properties for specific catalytic applications.
Screen for Biological Activity: Computational methods like QSAR (Quantitative Structure-Activity Relationship) and molecular docking can be used to predict the biological activity of novel fluorinated quinoline sulfinates, prioritizing the synthesis of the most promising candidates. biointerfaceresearch.comresearchgate.net A deep learning model, F-CPI, has been developed to predict the effect of fluorine substitution on drug activity. researchgate.net
| Computational Method | Application | Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure and properties. | Prediction of reactivity, stability, and spectroscopic signatures. |
| Molecular Docking | Simulation of ligand-protein interactions. | Identification of potential biological targets and prediction of binding affinity. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Design of new compounds with enhanced biological activity. researchgate.net |
| Machine Learning | Development of predictive models from large datasets. | Accelerated discovery of new materials and catalysts with desired properties. mdpi.com |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Sodium 8-fluoroquinoline-5-sulfinate, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sulfonation and fluorination of quinoline derivatives. To ensure high purity, use recrystallization in ethanol-water mixtures and monitor reaction conditions (e.g., temperature control at 60–80°C). Purity can be verified via high-performance liquid chromatography (HPLC) with UV detection at 254 nm and comparison to USP reference standards . For reproducibility, document stoichiometric ratios of sulfonating agents (e.g., chlorosulfonic acid) and fluorination steps using elemental fluorine or fluoroborates .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Nuclear magnetic resonance (NMR) for fluorine (¹⁹F NMR, δ -120 to -130 ppm) and sulfur (³³S NMR) environments.
- Mass Spectrometry : Electrospray ionization (ESI-MS) to confirm molecular ion peaks ([M-Na]⁻ at m/z 254.2).
- Elemental Analysis : Verify sulfur and fluorine content (±0.3% deviation).
Cross-validate results with X-ray crystallography for structural confirmation .
Q. How can researchers systematically locate peer-reviewed studies on this compound?
- Methodological Answer : Use database-specific search strategies:
- Scopus/PubMed : Combine terms like "8-fluoroquinoline-5-sulfinate" AND ("synthesis" OR "reactivity") with Boolean operators. Limit to chemistry subfields and document types (articles/reviews).
- Filtering : Sort by citation count to prioritize high-impact studies. Cross-reference bibliographies of recent reviews for overlooked work .
Advanced Research Questions
Q. How can contradictory data on the compound’s reactivity in aqueous vs. organic media be resolved?
- Methodological Answer : Conduct controlled kinetic studies under varying pH and solvent polarity. Compare reaction rates using UV-Vis spectroscopy to track intermediates. Statistically analyze discrepancies via ANOVA to identify confounding variables (e.g., trace metal contamination). Discuss limitations in original methodologies, such as incomplete solvent dehydration in prior studies .
Q. What computational modeling approaches predict this compound’s interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with PDB structures (e.g., cytochrome P450 enzymes) to assess binding affinities.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps influencing redox behavior).
Validate predictions with in vitro assays, such as fluorescence quenching studies .
Q. What experimental designs are optimal for studying degradation pathways under oxidative conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to H₂O₂ (1–5 mM) at 37°C. Monitor degradation via LC-MS/MS and identify products (e.g., sulfone derivatives).
- Isotopic Labeling : Use ¹⁸O-labeled water to trace oxygen incorporation during hydrolysis.
Include negative controls (e.g., argon atmosphere) to distinguish oxidative vs. hydrolytic pathways .
Q. How can researchers address gaps in mechanistic studies of its antimicrobial activity?
- Methodological Answer :
- Time-Kill Assays : Measure MIC/MBC values against Gram-negative pathogens (e.g., E. coli).
- Metabolomics : Compare bacterial metabolite profiles pre/post-treatment via GC-MS to identify disrupted pathways (e.g., folate synthesis).
Correlate findings with structural analogs to isolate the role of the sulfinate group .
Methodological Considerations
- Data Contradictions : Apply Hill’s criteria for causality (e.g., dose-response consistency) when interpreting conflicting results .
- Literature Reviews : Use citation managers (e.g., Zotero) to track sources and avoid redundancy. Exclude non-peer-reviewed platforms like .
- Statistical Rigor : Report p-values with confidence intervals and power analysis for small-sample studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
